1-(1H-imidazol-2-yl)propan-2-ol hydrochloride
Overview
Description
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C6H10N2O·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are used in various fields, including medicine, agriculture, and industry .
Mechanism of Action
Target of Action
It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets leading to changes in cellular processes . The specific interactions and resulting changes would depend on the target and the biological activity.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the biological activity.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could be diverse .
Biochemical Analysis
Biochemical Properties
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context. Additionally, it has been observed to interact with histidine residues in proteins, affecting their function and stability .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving protein kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions. At the molecular level, it binds to specific sites on enzymes and proteins, leading to changes in their activity. For example, its interaction with cytochrome P450 enzymes can result in either inhibition or activation, depending on the enzyme subtype and the presence of other cofactors. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can be toxic, leading to adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can be metabolized to various intermediates, which may have different biological activities. Additionally, it can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may also bind to plasma proteins, affecting its bioavailability and distribution within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific organelles such as the mitochondria or the endoplasmic reticulum, where it can interact with local enzymes and proteins. Post-translational modifications and targeting signals play a crucial role in directing the compound to its specific subcellular locations .
Preparation Methods
The synthesis of 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride typically involves the reaction of imidazole with an appropriate alkylating agent. One common method is the alkylation of imidazole with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for conditions involving imidazole-sensitive pathways.
Comparison with Similar Compounds
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride can be compared with other imidazole derivatives, such as:
Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.
Clotrimazole: An antifungal agent used to treat various fungal infections.
Histidine: An essential amino acid involved in protein synthesis and various metabolic processes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other imidazole derivatives .
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5(9)4-6-7-2-3-8-6;/h2-3,5,9H,4H2,1H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIYIZVGXXKBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-93-7 | |
Record name | 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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